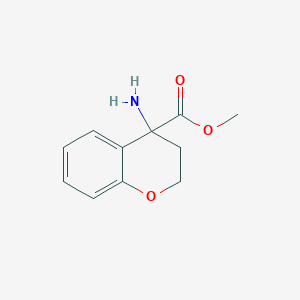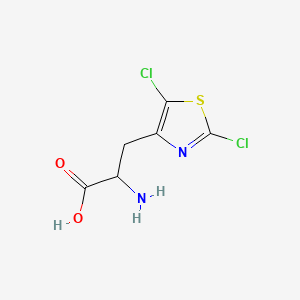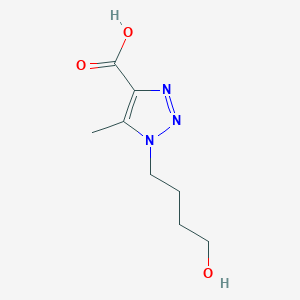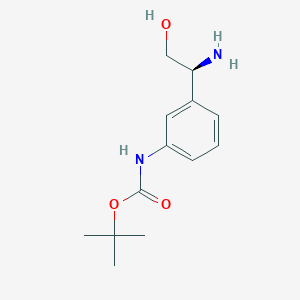
Tert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate is a compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with an amino and a hydroxyethyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. One common method involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of tert-butyl carbamates often employs continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: H2/Pd, sodium borohydride (NaBH4)
Bases: Triethylamine, sodium hydroxide (NaOH)
Acids: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction of a nitro group can produce an amine .
Applications De Recherche Scientifique
Tert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the free amine . This property is particularly useful in peptide synthesis, where selective deprotection of amine groups is required .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar protecting group properties.
Tert-butyl carbanilate: Another compound with a tert-butyl carbamate group attached to a phenyl ring.
Tert-butyl (4-bromobenzyl)carbamate: A derivative with a bromine substituent on the phenyl ring.
Uniqueness
Tert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate is unique due to the presence of both an amino and a hydroxyethyl group on the phenyl ring. This dual functionality allows for more diverse chemical transformations and applications compared to simpler tert-butyl carbamates .
Propriétés
Formule moléculaire |
C13H20N2O3 |
|---|---|
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
tert-butyl N-[3-[(1S)-1-amino-2-hydroxyethyl]phenyl]carbamate |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-10-6-4-5-9(7-10)11(14)8-16/h4-7,11,16H,8,14H2,1-3H3,(H,15,17)/t11-/m1/s1 |
Clé InChI |
AINUYRZOJOEQHC-LLVKDONJSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)[C@@H](CO)N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



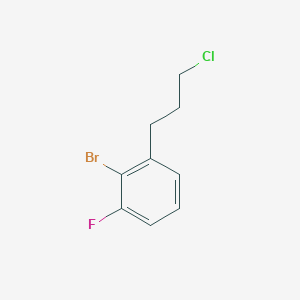

![N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13569072.png)

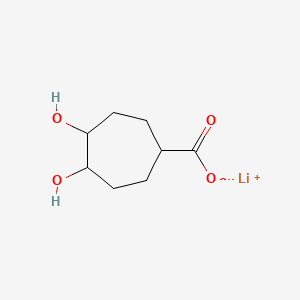

![2-((6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13569111.png)

![(Bicyclo[2.2.1]heptan-2-yl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B13569120.png)

